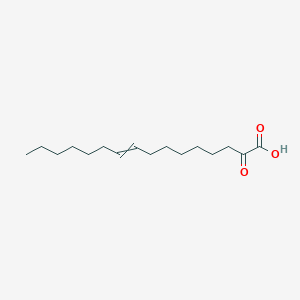![molecular formula C12H9Br6O3- B14294136 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate CAS No. 114460-74-1](/img/structure/B14294136.png)
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is a complex brominated organic compound It is characterized by multiple bromine atoms attached to a phenyl carbonate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol to form 2,4,6-tribromophenol . This intermediate is then further reacted with 3-bromo-2,2-bis(bromomethyl)propyl groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other specialized materials.
Mecanismo De Acción
The mechanism by which 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms increase the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A simpler brominated phenol used as a fungicide and in flame retardants.
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound used in polymer synthesis.
Uniqueness
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is unique due to its complex structure and multiple bromine atoms, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114460-74-1 |
|---|---|
Fórmula molecular |
C12H9Br6O3- |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
[2,4,6-tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl] carbonate |
InChI |
InChI=1S/C12H10Br6O3/c13-3-12(4-14,5-15)2-6-7(16)1-8(17)10(9(6)18)21-11(19)20/h1H,2-5H2,(H,19,20)/p-1 |
Clave InChI |
LAOSISJVBCPDAI-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=C(C(=C1Br)OC(=O)[O-])Br)CC(CBr)(CBr)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


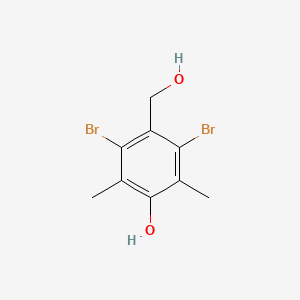
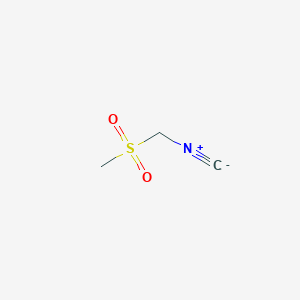
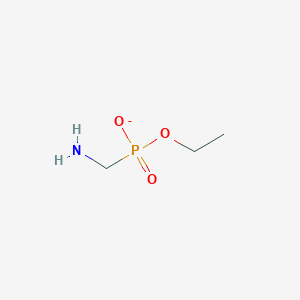

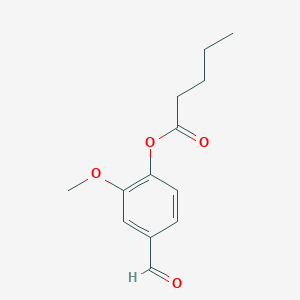

![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
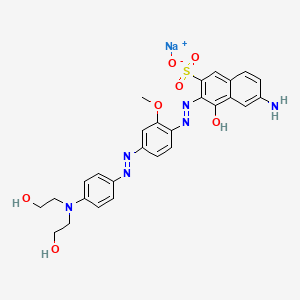


![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
